molecular formula C12H20O3 B13882748 Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate

Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate

Cat. No.: B13882748
M. Wt: 212.28 g/mol
InChI Key: LAEVMVFSZZOZQG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate: is an organic compound with a unique structure that combines an ethyl ester group with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-ethoxycyclohex-2-en-1-ol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Ethyl 2-(2-methoxycyclohex-2-en-1-yl)acetate
  • Ethyl 2-(2-propoxycyclohex-2-en-1-yl)acetate
  • Ethyl 2-(2-butoxycyclohex-2-en-1-yl)acetate

Comparison: Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate is unique due to its specific ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. The presence of the ethoxy group can affect the compound’s solubility, boiling point, and overall chemical behavior.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate

InChI

InChI=1S/C12H20O3/c1-3-14-11-8-6-5-7-10(11)9-12(13)15-4-2/h8,10H,3-7,9H2,1-2H3

InChI Key

LAEVMVFSZZOZQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCCCC1CC(=O)OCC

Origin of Product

United States

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